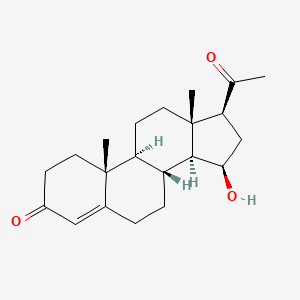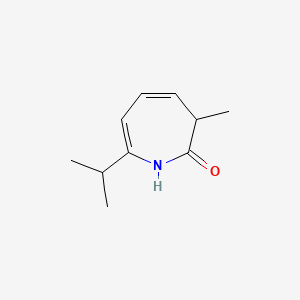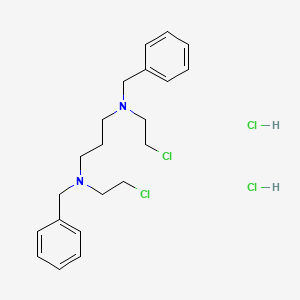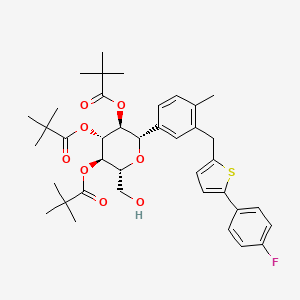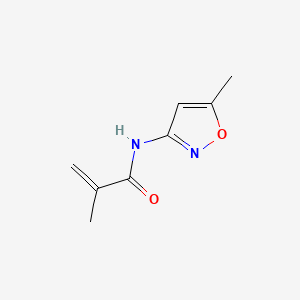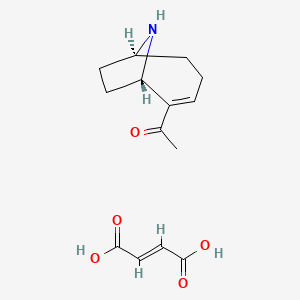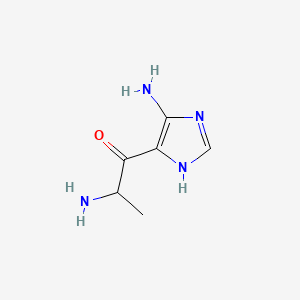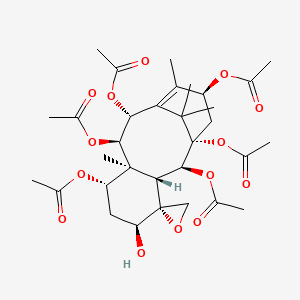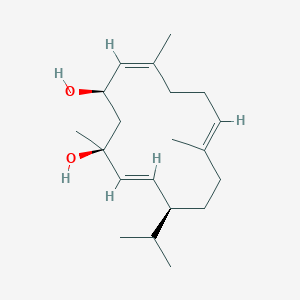
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
?-Cembrenediol is a naturally occurring diterpenoid compound found in the glandular trichome secretions of the tobacco plant (Nicotiana tabacum L.) . This compound, along with its epimer, has garnered significant attention due to its potent biological activities, including antitumor, neuroprotective, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: ?-Cembrenediol can be synthesized through various semisynthetic approaches. One common method involves the refluxing of α-cembrenediol or β-cembrenediol in toluene with chlororethyl . This process allows for the preparation of various cembrenediol derivatives, which can be further modified for specific applications .
Industrial Production Methods: Industrial production of ?-Cembrenediol typically involves the extraction of the compound from the tobacco plant. The glandular trichome secretions are collected and subjected to various purification processes to isolate the cembrenediols . This method ensures a high yield of the compound, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: ?-Cembrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of ?-Cembrenediol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of ?-Cembrenediol include various hydroxylated and keto derivatives . These derivatives have been shown to retain or even enhance the biological activities of the parent compound .
科学的研究の応用
?-Cembrenediol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cembranoid compounds . In biology and medicine, ?-Cembrenediol has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases . In industry, ?-Cembrenediol is explored for its antimicrobial properties, which could be utilized in the development of new agricultural fungicides .
作用機序
The mechanism of action of ?-Cembrenediol involves the modulation of various molecular targets and pathways. For instance, it has been found to reduce the activated levels of vascular endothelial growth factor receptor 2 (VEGFR2) in breast cancer cell lines, thereby suppressing tumor growth . Additionally, ?-Cembrenediol induces oxidative stress in plant seedlings, leading to the inhibition of root and shoot elongation . This allelopathic effect is mediated through the generation of reactive oxygen species (ROS), which cause oxidative damage to plant cells .
類似化合物との比較
?-Cembrenediol is unique among cembranoid compounds due to its specific biological activities and structural properties. Similar compounds include α-cembrenediol, β-cembrenediol, and 8-O-methylcembrenediol . While these compounds share some biological activities, ?-Cembrenediol has been shown to possess distinct antitumor and neuroprotective properties . For example, α-cembrenediol and β-cembrenediol exhibit similar effects in reversing toxicity, but ?-Cembrenediol has a more pronounced effect on inhibiting cancer cell growth .
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
(1S,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20-/m1/s1 |
InChIキー |
RIVKDDXPCFBMOV-WITOTENYSA-N |
異性体SMILES |
C/C/1=C\CC/C(=C\[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
正規SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



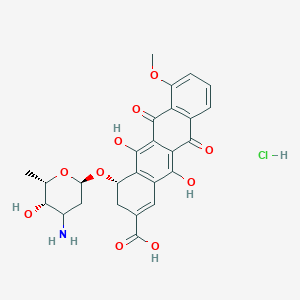
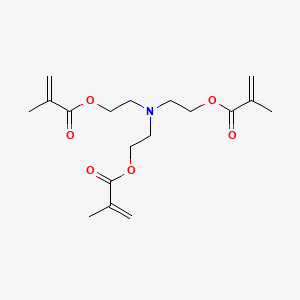
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

